2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a benzene ring that is further substituted with methoxy and trifluoromethyl groups. Its chemical formula is C₉H₅ClF₆O₃S, and it has a molecular weight of approximately 342.64 g/mol. This compound is notable for its unique structural features, which influence its reactivity and applications in various chemical processes .
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is primarily involved in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. It can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. Additionally, it can participate in palladium-catalyzed reactions to synthesize β-arylated compounds such as thiophenes and pyrroles .
This compound exhibits significant biological activity, particularly as a sulfonylating agent. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The ability to modify biomolecules through sulfonylation makes it valuable in pharmaceutical chemistry for synthesizing biologically active compounds.
The compound's interactions can lead to alterations in enzyme activity, impacting metabolic pathways and potentially influencing therapeutic outcomes in biological systems.
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride typically involves:
The exact conditions can vary based on the desired yield and purity of the final product .
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride finds applications in:
Studies on the interactions of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride indicate its potential to form covalent bonds with active sites on enzymes. This interaction can modulate enzyme activity, which is crucial for understanding its biochemical pathways and therapeutic implications. Temporal effects observed in laboratory settings suggest that the compound's stability influences its long-term efficacy in biological systems .
Several compounds share structural similarities with 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride. Here are some notable examples:
The presence of both methoxy and bis(trifluoromethyl) groups distinguishes 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride from other sulfonyl chlorides, enhancing its reactivity and broadening its application scope in organic synthesis and medicinal chemistry.
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exhibits the molecular formula C₉H₅ClF₆O₃S, representing a complex aromatic sulfonyl chloride compound [1] [2]. The molecular weight has been precisely determined as 342.64 g/mol through multiple analytical studies [1] [3]. This compound features a benzene ring core substituted with two trifluoromethyl groups at positions 4 and 6, a methoxy group at position 2, and a sulfonyl chloride functional group [2].
The structural composition includes nine carbon atoms, five hydrogen atoms, one chlorine atom, six fluorine atoms, three oxygen atoms, and one sulfur atom [1] [2]. The Chemical Abstracts Service registry number for this compound is 1706439-13-5 [1] [2], providing unambiguous identification in chemical databases.
Table 1: Basic Molecular Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₅ClF₆O₃S | [1] [2] |
| Molecular Weight | 342.64 g/mol | [1] [3] |
| CAS Number | 1706439-13-5 | [1] [2] |
| MDL Number | MFCD28054227 | [1] |
The molecular geometry of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride reflects the complex interplay between multiple electron-withdrawing and electron-donating substituents on the benzene ring [4]. The compound exhibits a planar aromatic core with tetrahedral geometry around the sulfur atom in the sulfonyl chloride group [5].
Computational studies on related trifluoromethyl-substituted aromatic compounds indicate that the trifluoromethyl groups adopt orientations that minimize steric hindrance while maximizing electronic stabilization [4]. The methoxy substituent typically maintains coplanarity with the benzene ring to allow for optimal π-electron overlap [6]. The sulfonyl chloride group extends perpendicular to the aromatic plane, consistent with typical sulfonyl compound geometries [5].
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exists as a solid at room temperature under standard atmospheric conditions [7]. The compound demonstrates moisture sensitivity, requiring storage under inert atmospheric conditions to prevent hydrolysis of the reactive sulfonyl chloride functional group [7]. This characteristic is typical of aromatic sulfonyl chlorides, which readily react with atmospheric moisture to form corresponding sulfonic acids [8].
Specific melting and boiling point data for 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride are not extensively documented in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Related trifluoromethyl-substituted benzenesulfonyl chlorides exhibit melting points in the range of 22-60°C [3] [9] [10].
Table 2: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)benzenesulfonyl chloride | 22-24 | 133-135 (14 mm) | [10] |
| 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | 57-60 | Not reported | [3] [9] |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | Not reported | 123-126 (5 Torr) | [11] |
The solubility characteristics of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride are influenced by the presence of both hydrophilic and hydrophobic functional groups within the molecular structure [9]. The compound exhibits insolubility in water due to the hydrophobic nature of the trifluoromethyl groups and the aromatic core [9] [7].
Organic solvents provide suitable media for dissolution, with the compound showing compatibility with aprotic solvents that do not interfere with the reactive sulfonyl chloride functionality [7]. The trifluoromethyl substituents enhance solubility in fluorinated solvents while the aromatic character promotes dissolution in aromatic and chlorinated solvents [12].
The thermal stability of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is enhanced by the presence of electron-withdrawing trifluoromethyl groups, which stabilize the aromatic ring system against thermal decomposition [13] [14]. Sulfonyl chlorides generally exhibit moderate thermal stability, with decomposition typically occurring through elimination of sulfur dioxide and chlorine at elevated temperatures [15].
The trifluoromethyl substituents contribute to thermal stability through their strong electron-withdrawing inductive effects, which reduce electron density at reactive sites and increase the activation energy required for thermal decomposition [13] [12]. Storage under controlled temperature conditions below 50°C is recommended to maintain compound integrity [16].
The nuclear magnetic resonance spectroscopic properties of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride reflect the complex electronic environment created by multiple substituents on the benzene ring. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for aromatic protons influenced by the electron-withdrawing effects of trifluoromethyl groups and the electron-donating methoxy substituent [17] [18].
Aromatic proton signals typically appear in the downfield region between 7.5-8.5 parts per million, with chemical shifts dependent on the substitution pattern and electronic effects [17] [18]. The methoxy group protons resonate as a singlet around 3.8-4.0 parts per million, characteristic of aromatic methyl ethers [18] [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing between 120-150 parts per million [17] [18]. The carbon atoms bearing trifluoromethyl groups exhibit characteristic downfield shifts due to the electron-withdrawing nature of fluorine substituents [18] [20]. The trifluoromethyl carbon signals appear as quartets due to coupling with three equivalent fluorine atoms [18] [20].
Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment of the trifluoromethyl groups [18] [20]. The fluorine signals typically resonate between -60 to -65 parts per million, with slight variations depending on the electronic environment and substitution pattern [18] [20].
Infrared spectroscopy of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride reveals characteristic absorption bands that provide structural confirmation and functional group identification [21] [22]. The sulfonyl chloride functionality exhibits strong absorption bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations [23] [21].
The trifluoromethyl groups contribute distinctive absorption patterns in the 1100-1300 cm⁻¹ region, reflecting carbon-fluorine stretching vibrations [21] [22]. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹ [21] [22].
The methoxy substituent generates characteristic absorption bands around 2800-3000 cm⁻¹ for carbon-hydrogen stretching and 1000-1100 cm⁻¹ for carbon-oxygen stretching vibrations [22] [24]. The sulfur-chlorine bond typically produces absorption around 500-600 cm⁻¹, though this region may be obscured by other vibrational modes [21].
Mass spectrometric analysis of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride provides molecular ion confirmation and fragmentation pathway elucidation [17] [25]. The molecular ion peak appears at mass-to-charge ratio 342, corresponding to the intact molecular structure [1] [2].
Common fragmentation patterns include loss of chlorine (molecular weight 35) to generate fragments at mass-to-charge ratio 307, and loss of sulfur dioxide (molecular weight 64) producing fragments at mass-to-charge ratio 278 [17] [25]. The trifluoromethyl groups may undergo fragmentation through loss of fluorine atoms or complete trifluoromethyl radicals, generating characteristic fragment ions [17] [25].
The methoxy substituent contributes to fragmentation through loss of methyl radicals (molecular weight 15) or complete methoxy groups (molecular weight 31) [25] [19]. Base peak assignment depends on the ionization conditions and fragmentation energy, with aromatic fragments typically showing high stability [17] [25].
The ultraviolet-visible absorption characteristics of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride are influenced by the extended conjugated system and substituent electronic effects [26]. The aromatic core provides fundamental absorption bands in the ultraviolet region, with specific wavelengths dependent on substituent patterns and electronic interactions [26] [24].
The electron-withdrawing trifluoromethyl groups typically shift absorption maxima to shorter wavelengths compared to unsubstituted benzene derivatives, reflecting the reduced electron density in the aromatic system [13] [6]. The methoxy substituent exerts opposing electronic effects, contributing electron density through resonance interactions [6] [12].
The electron density distribution in 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride reflects the complex interplay between electron-withdrawing and electron-donating substituents [27] [28]. Computational studies on similar trifluoromethyl-substituted aromatic compounds reveal significant polarization of electron density away from the aromatic ring toward the highly electronegative fluorine atoms [27] [28].
The trifluoromethyl groups create regions of reduced electron density on the benzene ring, particularly at the ortho and para positions relative to their attachment points [13] [27]. This electron withdrawal is transmitted through both inductive and field effects, extending throughout the molecular framework [13] [12]. The methoxy substituent provides a localized increase in electron density through resonance donation, creating an asymmetric distribution pattern [6] [12].
The molecular geometry of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exhibits bond parameters consistent with aromatic sulfonyl chloride compounds [4] [5]. The benzene ring maintains typical aromatic bond lengths of approximately 1.39-1.40 Ångströms, with slight variations due to substituent electronic effects [4] [5].
The sulfonyl chloride group demonstrates tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically ranging from 1.42-1.45 Ångströms and sulfur-chlorine bond lengths around 2.00-2.05 Ångströms [5]. The carbon-sulfur bond connecting the sulfonyl group to the aromatic ring exhibits a length of approximately 1.75-1.80 Ångströms [5].
Trifluoromethyl carbon-fluorine bond lengths are characteristically short at 1.32-1.35 Ångströms, reflecting the strong carbon-fluorine interaction [4] [27]. The methoxy carbon-oxygen bond length approximates 1.36 Ångströms, typical of aromatic ether linkages [4].
Table 3: Typical Bond Parameters
| Bond Type | Length (Ångströms) | Angle (Degrees) | Reference |
|---|---|---|---|
| C-C (aromatic) | 1.39-1.40 | 120 | [4] [5] |
| S-O (sulfonyl) | 1.42-1.45 | 109.5 (tetrahedral) | [5] |
| S-Cl | 2.00-2.05 | - | [5] |
| C-F (trifluoromethyl) | 1.32-1.35 | 109.5 | [4] [27] |
| C-O (methoxy) | 1.36 | 120 | [4] |
The trifluoromethyl groups in 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exert profound effects on the electronic structure through powerful electron-withdrawing mechanisms [29] [13]. These effects operate primarily through inductive electron withdrawal, where the highly electronegative fluorine atoms polarize electron density away from the aromatic system [29] [13].
The electron-withdrawing nature of trifluoromethyl groups stabilizes the aromatic ring against nucleophilic attack while enhancing electrophilic reactivity at the sulfonyl chloride center [13] [30]. This electronic activation increases the reactivity of the sulfonyl chloride toward nucleophilic substitution reactions [13]. The cumulative effect of two trifluoromethyl groups creates a strongly electron-deficient aromatic system [13] [12].
Computational studies demonstrate that trifluoromethyl substituents reduce the highest occupied molecular orbital energy levels while elevating lowest unoccupied molecular orbital energies, resulting in increased band gap values [13] [32]. This electronic configuration enhances the compound's stability while maintaining high reactivity at the sulfonyl chloride functional group [13].
The methoxy substituent in 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride provides electron density to the aromatic system through resonance donation, partially counteracting the electron-withdrawing effects of the trifluoromethyl groups [6] [12]. This electronic contribution occurs through overlap of oxygen lone pair electrons with the aromatic π-system [6].
The methoxy group's electron-donating character creates a complex electronic environment where competing electron-withdrawing and electron-donating effects modulate the overall reactivity profile [6] [12]. This substituent pattern results in regioselective reactivity, with the methoxy group directing electrophilic substitution to ortho and para positions relative to its attachment point [6].
The presence of the methoxy substituent moderates the extreme electron deficiency created by the trifluoromethyl groups, resulting in balanced reactivity that maintains sulfonyl chloride electrophilicity while preventing excessive ring deactivation [6] [12]. This electronic fine-tuning is crucial for synthetic applications where controlled reactivity is desired [6].
The retrosynthetic analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride requires careful consideration of the substitution pattern and the challenges associated with installing multiple electron-withdrawing groups on the aromatic ring. The target molecule contains three distinct functional groups: a methoxy group (electron-donating), two trifluoromethyl groups (strongly electron-withdrawing), and a sulfonyl chloride group (electron-withdrawing) [2].
The retrosynthetic approach can follow several pathways. The most direct route involves chlorosulfonation of the pre-formed 2-methoxy-4,6-bis(trifluoromethyl)benzene precursor. This approach takes advantage of the existing substitution pattern and avoids the challenges of introducing trifluoromethyl groups onto an already electron-deficient aromatic system [3] [4]. The methoxy group, being electron-donating, facilitates the electrophilic aromatic substitution required for sulfonation, while the trifluoromethyl groups direct the incoming electrophile to the appropriate position [5] [6].
Alternative retrosynthetic pathways include the construction of the benzene ring through cyclization reactions of appropriately substituted precursors, or the sequential introduction of functional groups through carefully orchestrated electrophilic aromatic substitution reactions. However, these approaches present significant challenges due to the strong electron-withdrawing effects of the trifluoromethyl groups, which deactivate the aromatic ring toward further electrophilic substitution [7] [8].
The most straightforward synthetic approach involves the direct chlorosulfonation of 2-methoxy-4,6-bis(trifluoromethyl)benzene using chlorosulfonic acid. This method typically employs 2-3 equivalents of chlorosulfonic acid at temperatures ranging from 0-50°C [9] [10]. The reaction proceeds through a two-step mechanism: first, the formation of the corresponding sulfonic acid through electrophilic aromatic substitution, followed by chlorination of the sulfonic acid to form the sulfonyl chloride [3] [4].
The reaction conditions must be carefully controlled to prevent overreaction and decomposition of the sensitive trifluoromethyl groups. Lower temperatures (0-20°C) are often preferred to maintain selectivity, although this may result in longer reaction times [11] [12]. The use of inert solvents such as dichloromethane or chloroform can improve safety and provide better temperature control [13] [14].
Yields for this transformation typically range from 75-90%, with the major side products being the corresponding sulfonic acid (from incomplete chlorination) and various decomposition products arising from the harsh acidic conditions [15] [16]. The reaction is highly exothermic, requiring careful addition of the chlorosulfonic acid and efficient heat removal [11] [17].
Alternative chlorosulfonation strategies involve the use of sulfur trioxide-based systems combined with chlorinating agents. The use of oleum (fuming sulfuric acid) in combination with sulfuryl chloride (SO2Cl2) provides a milder alternative to direct chlorosulfonic acid treatment [18] [19]. This approach typically operates at temperatures of 50-100°C and can provide better control over the reaction conditions [12] [14].
The mechanism involves initial sulfonation with sulfur trioxide to form the sulfonic acid, followed by chlorination with sulfuryl chloride. This two-step process allows for better control of each individual transformation and can result in higher yields and reduced side product formation [20] [21]. However, the method requires careful optimization of the SO3 to SO2Cl2 ratio to achieve optimal conversion [19] [22].
Another approach involves the use of chlorosulfonic acid in the presence of catalytic amounts of sulfamic acid, which has been shown to improve yields and reduce the formation of undesired side products [20]. The sulfamic acid acts as a catalyst for the sulfonation step and helps to buffer the highly acidic conditions, leading to improved selectivity [23] [24].
The introduction of trifluoromethyl groups to methoxy-substituted aromatic systems presents unique challenges due to the contrasting electronic effects of these substituents. The methoxy group is strongly electron-donating through resonance, while the trifluoromethyl group is strongly electron-withdrawing through induction [25] [26]. This electronic mismatch requires careful selection of reaction conditions and reagents to achieve successful trifluoromethylation.
Direct electrophilic trifluoromethylation of methoxy-substituted aromatics can be achieved using reagents such as Togni's reagent or Umemoto's reagent under Lewis acid catalysis [27] [28]. These reactions typically proceed under mild conditions (0-40°C) and can provide good yields when the aromatic system is sufficiently activated [29] [30]. The methoxy group acts as an activating group, facilitating the electrophilic substitution, while directing the incoming trifluoromethyl group to the ortho and para positions [7] [8].
Radical trifluoromethylation approaches using reagents such as CF3SO2Cl or CF3I in the presence of radical initiators or photoredox catalysts have shown promise for the functionalization of methoxy-substituted aromatic systems [31] [30]. These methods often provide complementary regioselectivity compared to electrophilic approaches and can be conducted under milder conditions [32] [33].
Metal-catalyzed trifluoromethylation methods have emerged as powerful tools for the introduction of trifluoromethyl groups into aromatic systems. Copper-catalyzed reactions using CF3I or CF3Br as the trifluoromethyl source have been extensively developed and can provide high yields under relatively mild conditions [28] [34]. These reactions typically require elevated temperatures (80-150°C) and the presence of suitable ligands to stabilize the copper-CF3 intermediate [35] [36].
The mechanism of copper-catalyzed trifluoromethylation involves the formation of a copper-CF3 species through oxidative addition of the CF3 halide to the copper center, followed by transmetalation with the aromatic substrate and reductive elimination to form the C-CF3 bond [37] [38]. The choice of copper source, ligand, and reaction conditions significantly affects the efficiency and selectivity of the transformation [34] [36].
Photoredox-catalyzed trifluoromethylation using ruthenium or iridium photocatalysts in combination with CF3 sources such as CF3SO2Na or CF3CO2K has proven particularly effective for the functionalization of electron-rich aromatic systems [29] [30]. These reactions can be conducted at room temperature under visible light irradiation and often provide excellent functional group tolerance [31] [27].
Palladium-catalyzed trifluoromethylation methods using CF3-containing reagents such as CF3SiMe3 or CF3ZnI have been developed for the cross-coupling of aryl halides with trifluoromethyl nucleophiles [28] [39]. These reactions typically require the presence of activating groups on the aromatic substrate and can be challenging to apply to deactivated systems [27] [28].
Temperature control is critical in the synthesis of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride due to the thermal sensitivity of both the trifluoromethyl groups and the sulfonyl chloride functionality. Optimal temperatures for chlorosulfonation typically range from 40-80°C, balancing reaction rate with product stability [11] [40]. Lower temperatures (0-20°C) may be necessary for highly sensitive substrates, although this often results in longer reaction times and potentially lower yields [41] [17].
The exothermic nature of chlorosulfonation reactions requires careful heat management to prevent thermal runaway and decomposition of the product [11] [17]. Temperature rises of 50-100°C have been observed during the addition of chlorosulfonic acid, necessitating efficient cooling systems and controlled addition rates [42] [22]. The use of continuous flow reactors can provide better temperature control and improved safety margins [40] [43].
Pressure considerations are generally less critical for most synthetic routes, with reactions typically conducted at atmospheric pressure or slightly elevated pressures (1-5 bar) to maintain solvent reflux [44] [22]. However, when using volatile CF3 sources such as CF3I, pressure control becomes important to prevent reagent loss and maintain reaction efficiency [36] [37].
Solvent selection plays a crucial role in optimizing both yield and selectivity in the synthesis of aromatic sulfonyl chlorides. Polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile are commonly employed for chlorosulfonation reactions due to their ability to dissolve both the substrate and the reagents while providing good temperature control [13] [14].
Dichloromethane is often the solvent of choice for chlorosulfonation reactions due to its low boiling point (40°C), which facilitates product isolation, and its chemical inertness toward chlorosulfonic acid [13] [45]. However, environmental concerns regarding chlorinated solvents have led to investigations of alternative solvent systems [46] [47].
The polarity of the solvent can significantly affect the regioselectivity of electrophilic aromatic substitution reactions. More polar solvents tend to favor the formation of the thermodynamically more stable products, while less polar solvents may favor kinetically controlled products [13] [41]. This effect is particularly important in the synthesis of multi-substituted aromatic compounds where multiple regioisomers are possible [8] [48].
Solvent effects on trifluoromethylation reactions are equally important, with the choice of solvent affecting both the efficiency of CF3 radical generation and the selectivity of the subsequent radical addition [36] [37]. Polar solvents such as DMF and DMSO can enhance the efficiency of metal-catalyzed trifluoromethylation reactions by stabilizing ionic intermediates [28] [35].
The selection of appropriate catalysts can significantly influence the efficiency and selectivity of both chlorosulfonation and trifluoromethylation reactions. For chlorosulfonation reactions, Lewis acids such as aluminum chloride or ferric chloride can facilitate the formation of the electrophilic sulfur species and improve reaction rates [20] [21]. However, these catalysts must be used with caution as they can also promote side reactions and decomposition [12] [19].
Sulfamic acid has been identified as an effective catalyst for chlorosulfonation reactions, improving yields and reducing side product formation [20]. The proposed mechanism involves the formation of a sulfamic acid-chlorosulfonic acid complex that is more selective than chlorosulfonic acid alone [23] [24]. Typical catalyst loadings range from 1-5 mol% based on the aromatic substrate [20] [40].
For trifluoromethylation reactions, the choice of metal catalyst and ligand system is crucial for achieving high yields and selectivity. Copper-based catalysts are most commonly employed, with various copper sources (CuI, CuBr, Cu(OTf)2) and ligands (phenanthroline, bipyridine, phosphines) being investigated [35] [34]. The catalyst loading typically ranges from 5-20 mol%, with higher loadings often required for less reactive substrates [36] [37].
Photoredox catalysts such as Ru(bpy)3Cl2 and Ir(ppy)3 have shown excellent performance in trifluoromethylation reactions, often providing milder conditions and better functional group tolerance compared to thermal methods [29] [30]. These catalysts typically require loading levels of 1-5 mol% and can be used in combination with visible light sources [31] [27].
The purification of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride presents several challenges due to the compound's sensitivity to moisture and its tendency to decompose under harsh conditions. Traditional purification methods such as distillation are often unsuitable due to the thermal instability of sulfonyl chlorides [49] [50]. The compound tends to decompose at temperatures above 150°C, making vacuum distillation the only viable distillation approach [51] [52].
Recrystallization is the most commonly employed purification method for aromatic sulfonyl chlorides. The compound can be recrystallized from non-protic solvents such as petroleum ether, hexane, or toluene [53] [54]. The choice of solvent depends on the solubility characteristics of the specific compound and the nature of the impurities present [51] [52]. Slow cooling and seeding with pure crystals can improve the quality of the recrystallization [53] [54].
Column chromatography can be employed for purification, although care must be taken to use dry silica gel and avoid protic solvents that could cause hydrolysis of the sulfonyl chloride group [49] [50]. The use of neutral alumina as the stationary phase can provide better results for acid-sensitive compounds [51] [52].
Precipitation methods can be effective for removing ionic impurities and unreacted starting materials. The crude product can be dissolved in a suitable organic solvent and precipitated by the addition of a non-solvent such as petroleum ether [52] [55]. This method is particularly useful for removing excess chlorosulfonic acid and inorganic salts [40] [43].
Scale-up of the synthesis of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride from laboratory to industrial scale presents significant challenges related to safety, heat management, and process control. The highly exothermic nature of chlorosulfonation reactions requires careful consideration of heat removal capacity and emergency cooling systems [56] [57].
Laboratory-scale reactions (1-10 g) can typically be conducted in standard glassware with adequate ventilation and safety equipment. However, scale-up to pilot scale (0.1-1 kg) requires transition to corrosion-resistant materials such as stainless steel or glass-lined reactors [56] [58]. The reaction vessels must be equipped with efficient stirring, temperature control, and emergency venting systems [57] [43].
Semi-commercial scale production (1-10 kg) necessitates the implementation of advanced process control systems, including automated temperature monitoring, reagent addition control, and continuous gas monitoring for toxic byproducts such as HCl and SO2 [40] [57]. The reactor design must account for the large volumes of corrosive gases generated during the reaction [42] [22].
Commercial-scale production (>10 kg) typically employs continuous flow processes to improve safety and process control [40] [43]. Continuous stirred-tank reactors (CSTRs) in series can provide better temperature control and reduced residence time, minimizing the risk of thermal runaway [57] [59]. The implementation of automated process control systems with feedback loops is essential for maintaining consistent product quality [43] [59].
The handling of large quantities of chlorosulfonic acid requires specialized equipment including corrosion-resistant storage tanks, transfer lines, and emergency containment systems [22] [43]. Gas scrubbing systems must be installed to neutralize the acidic gases generated during the reaction [40] [57].
The atom economy of conventional chlorosulfonation reactions is generally poor due to the stoichiometric formation of HCl and other acidic byproducts. The direct chlorosulfonation of aromatics with chlorosulfonic acid typically achieves atom economies of 85-90%, with E-factors ranging from 12-15 [60] [24]. This relatively high E-factor is primarily due to the formation of HCl gas and the need for aqueous workup procedures that generate large volumes of dilute acid waste [23] [61].
The Sandmeyer route for sulfonyl chloride synthesis exhibits even poorer atom economy (65-75%) and higher E-factors (25-35) due to the multi-step nature of the process and the formation of large quantities of inorganic salts [62] [61]. The diazotization step alone generates significant amounts of NaCl and other salts that must be disposed of as waste [15] [63].
Oxidative chlorination methods using reagents such as NaClO2 can achieve better atom economies (80-85%) and lower E-factors (8-12) by minimizing the formation of stoichiometric byproducts [55]. These methods generate primarily water and CO2 as byproducts, which are environmentally benign [23] [24].
Flow chemistry approaches can significantly improve the atom economy and reduce E-factors by enabling more efficient reagent utilization and product isolation [40] [43]. The use of continuous processing can reduce E-factors to 5-8 by minimizing solvent usage and enabling reagent recycling [61] [40].
The development of alternative solvents and reaction media for sulfonyl chloride synthesis is an active area of research aimed at reducing the environmental impact of these processes. Ionic liquids have been investigated as potential replacements for conventional organic solvents in chlorosulfonation reactions [46] [64]. These solvents offer advantages including negligible vapor pressure, thermal stability, and tunable properties [65] [66].
Specific ionic liquids such as 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) have shown promise for aromatic sulfonation reactions [64] [67]. These solvents can dissolve both the aromatic substrate and the sulfonating reagent while providing good temperature control and minimizing volatile emissions [66] [68].
Deep eutectic solvents (DESs) represent another class of alternative solvents that have gained attention for their environmental benefits and low cost [65] [66]. DESs such as choline chloride-urea mixtures can serve as both solvent and catalyst for sulfonation reactions [67] [69]. These solvents are biodegradable, have low toxicity, and can often be recycled [64] [70].
Supercritical carbon dioxide (scCO2) has been explored as an alternative medium for trifluoromethylation reactions [47] [71]. The use of scCO2 offers advantages including easy product separation, non-toxicity, and the ability to tune solvent properties by adjusting pressure and temperature [46] [72]. However, the poor solubility of many organic compounds in scCO2 can limit its applicability [71] [73].
Bio-based solvents derived from renewable resources have also been investigated as alternatives to conventional petroleum-based solvents [47] [73]. Examples include 2-methyltetrahydrofuran (2-MeTHF), cyrene, and D-limonene [71] [74]. These solvents offer the advantage of being renewable and biodegradable, although their performance in sulfonation reactions may be limited [73] [72].
Aqueous media have been explored for certain sulfonation reactions, particularly those involving the Sandmeyer reaction [62] [47]. The use of water as a solvent can eliminate the need for organic solvents and simplify product isolation [71] [73]. However, the hydrolytic instability of sulfonyl chlorides limits the applicability of aqueous media [45] [49].